molecular formula C13H20N2 B5672666 N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine

N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine

Cat. No. B5672666
M. Wt: 204.31 g/mol
InChI Key: LYAKXFMRGVRFNM-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, also known as DMPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPEB is a member of the family of compounds known as selective androgen receptor modulators (SARMs). SARMs have been shown to selectively bind to androgen receptors, which play a critical role in the development of muscle tissue and bone density. DMPEB has been found to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.

Mechanism of Action

N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine works by selectively binding to androgen receptors, which play a critical role in the development of muscle tissue and bone density. By binding to these receptors, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine can increase muscle mass and bone density, leading to improved physical performance and overall health.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscle mass and bone density, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to improve insulin sensitivity, reduce inflammation, and enhance cardiovascular function. These effects make N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine a promising candidate for the treatment of a variety of conditions, including diabetes, cardiovascular disease, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is its high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors. However, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine also has some limitations for lab experiments. For example, its complex synthesis process and relatively low yield can make it difficult and expensive to produce in large quantities. Additionally, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet well-established.

Future Directions

There are a number of future directions for research on N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of focus is the development of more efficient and cost-effective synthesis methods for N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. Another area of research is the investigation of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine's potential therapeutic applications in humans, particularly in the treatment of conditions such as osteoporosis, sarcopenia, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, as well as its potential side effects and long-term safety.

Synthesis Methods

The synthesis of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a complex process that involves several steps. The first step is the synthesis of 2-buten-1-amine, which is then reacted with 2-pyridineethylamine to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. The overall yield of this process is approximately 30%.

Scientific Research Applications

N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of muscle wasting and bone density loss. N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of conditions such as osteoporosis and sarcopenia.

properties

IUPAC Name

(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAKXFMRGVRFNM-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN(C)CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN(C)CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5425461

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